molecular formula C15H9BrN2O3 B7885892 N1-phenyl-5-bromo-2,3-dioxo-1-indolinecarboxamide

N1-phenyl-5-bromo-2,3-dioxo-1-indolinecarboxamide

Cat. No.: B7885892
M. Wt: 345.15 g/mol
InChI Key: FICRSOFBRCDGQH-UHFFFAOYSA-N
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Description

N1-phenyl-5-bromo-2,3-dioxo-1-indolinecarboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 5-position and a phenyl group at the N1-position of the indoline ring, along with two oxo groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-phenyl-5-bromo-2,3-dioxo-1-indolinecarboxamide typically involves the reaction of 5-bromo-2,3-dioxoindoline with phenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: N1-phenyl-5-bromo-2,3-dioxo-1-indolinecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

    Substitution: Formation of N1-phenyl-5-substituted-2,3-dioxo-1-indolinecarboxamide.

    Reduction: Formation of N1-phenyl-5-bromo-2,3-dihydroxy-1-indolinecarboxamide.

    Oxidation: Formation of more complex indoline derivatives.

Scientific Research Applications

N1-phenyl-5-bromo-2,3-dioxo-1-indolinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-phenyl-5-bromo-2,3-dioxo-1-indolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N1-phenyl-2,3-dioxo-1-indolinecarboxamide: Lacks the bromine atom at the 5-position.

    5-bromo-2,3-dioxo-1-indolinecarboxamide: Lacks the phenyl group at the N1-position.

    N1-phenyl-5-chloro-2,3-dioxo-1-indolinecarboxamide: Contains a chlorine atom instead of bromine at the 5-position.

Uniqueness: N1-phenyl-5-bromo-2,3-dioxo-1-indolinecarboxamide is unique due to the presence of both the bromine atom and the phenyl group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

5-bromo-2,3-dioxo-N-phenylindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3/c16-9-6-7-12-11(8-9)13(19)14(20)18(12)15(21)17-10-4-2-1-3-5-10/h1-8H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICRSOFBRCDGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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